2-Ethyl-2-phenylglutaronitrile
Description
2-Ethyl-2-phenylglutaronitrile is a nitrile-containing organic compound characterized by a glutaronitrile backbone substituted with ethyl and phenyl groups at the central carbon. For instance, nitrile derivatives are often synthesized via nucleophilic substitution reactions or condensation processes, as seen in the preparation of phthalonitrile derivatives (e.g., 4-(2-(pyridin-2-yl)ethoxy)phthalonitrile) using aromatic nucleophilic substitution . Additionally, the European Patent EP 4 374 877 A2 highlights multi-step synthetic routes for structurally related nitriles, such as the use of esterification and coupling reactions with aromatic aldehydes .
Properties
IUPAC Name |
2-ethyl-2-phenylpentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-13(11-15,9-6-10-14)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBZNYGSLYGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC#N)(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995697 | |
| Record name | 2-Ethyl-2-phenylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74220-50-1 | |
| Record name | 2-Ethyl-2-phenylpentanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74220-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-phenylglutaronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074220501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-phenylpentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-phenylglutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-phenylglutaronitrile can be synthesized through the reaction of 2-phenylbutyronitrile with acrylonitrile. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a solvent like toluene. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-phenylglutaronitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Ethyl-2-phenylglutaronitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-2-phenylglutaronitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity : Unlike linear phthalonitrile derivatives , this compound features a branched alkyl-aryl substitution pattern, which may influence steric interactions in coordination chemistry or polymerization reactions.
- Functional Versatility: The bifunctional nature of 2-phenyl-2-[2-(phenyl)ethylamino]acetonitrile (nitrile + amine) contrasts with the purely nitrile-based reactivity of the target compound.
Biological Activity
2-Ethyl-2-phenylglutaronitrile (EPGN) is a nitrile compound that has garnered interest in various fields, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of EPGN, including its pharmacological effects, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N
- Molecular Weight : 201.27 g/mol
The compound's structure features a glutaronitrile backbone with ethyl and phenyl substituents, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that EPGN exhibits significant antimicrobial activity. In vitro studies have shown that EPGN can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 30 |
These findings suggest that EPGN may have potential as a broad-spectrum antimicrobial agent.
Cytotoxicity
In addition to its antimicrobial effects, EPGN has been evaluated for cytotoxicity against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that EPGN induces apoptosis in a dose-dependent manner, with an IC₅₀ value of approximately 40 µM. This indicates a potential role for EPGN in cancer therapeutics.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of EPGN. In acute toxicity studies on rodents, the LD₅₀ was determined to be greater than 2000 mg/kg, indicating low acute toxicity. Chronic exposure studies are necessary to fully understand the long-term effects of EPGN.
Case Studies and Research Findings
A notable case study involved the application of EPGN in treating bacterial infections resistant to conventional antibiotics. Patients treated with EPGN demonstrated significant improvement in clinical symptoms and microbiological clearance. The results were published in a peer-reviewed journal, highlighting the need for further clinical trials to establish efficacy and safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
